molecular formula C15H16N2O4 B2578564 1-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097941-12-1

1-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2578564
CAS No.: 2097941-12-1
M. Wt: 288.303
InChI Key: ZCABZXXGMRXPOZ-ONEGZZNKSA-N
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Description

The compound “1-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as X-ray crystallography for detailed analysis .

Scientific Research Applications

Synthesis and Chemical Behavior

Furan Derivatives Synthesis

Research has demonstrated methods for synthesizing furo[2,3-b]pyridines, utilizing reactions between certain furan derivatives and other compounds. For example, 4,5-Dibenzoyl-1H-pyrrole-2,3-diones react with methyl 5-aminofuran-2-carboxylate to form methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, illustrating a preparative method for these structures (Antonov et al., 2021).

Pyrrolidine Diones and Heterocyclic Compounds

The compound is part of research efforts to create novel heterocyclic structures. Studies have explored the synthesis of new classes of C2-symmetrical biheteroaryls through dimerization of 2-(furan-2-yl)pyrroles and 2-(furan-3-yl)-pyrroles derived from 2-azetidinone-tethered allenes, highlighting an interest in polyfunctionalized pyrroles and furans for their potential applications (Alcaide et al., 2010).

Potential Applications in Medicinal Chemistry

Antioxidant Activity

A computational study on a related compound, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), highlighted its effective performance as an antioxidant. The study provided insights into SFAP's vibrational analysis, molecular structure, NMR spectral analysis, and thermodynamic properties, suggesting its potential in antioxidant applications (Boobalan et al., 2014).

Antimicrobial Properties

Some pyrrolidine-2,5-dione derivatives have shown moderate antimicrobial activities against selected bacterial and fungal species, indicating their potential as lead compounds in developing new antimicrobial agents. These studies suggest a foundation for further exploration of such compounds in medicinal chemistry (Fondjo et al., 2021).

Future Directions

Future research could focus on elucidating the mechanism of action, potential applications, and safety profile of this compound. Additionally, the specificity/selectivity for human tyrosinase homologs and 3D docking simulations are areas that need to be confirmed in the future .

Properties

IUPAC Name

1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(4-3-12-2-1-7-21-12)16-8-11(9-16)10-17-14(19)5-6-15(17)20/h1-4,7,11H,5-6,8-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCABZXXGMRXPOZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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